4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring an amino group (-NH₂) at the 4-position, carboxylic acid (-COOH) at the 3-position, and chlorine substituents at the 3' and 5' positions on the second aromatic ring. Hypothetically, its molecular formula would be C₁₃H₉Cl₂NO₂, with a molecular weight of 298.12 g/mol (calculated).
Properties
CAS No. |
885268-26-8 |
|---|---|
Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-amino-5-(3,5-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,16H2,(H,17,18) |
InChI Key |
YMFHLZOANVWMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the most widely employed method for constructing biphenyl frameworks with carboxylic acid substituents. It involves the palladium-catalyzed coupling of aryl halides with aryl boronic acids under basic conditions. This method is favored for its mild conditions, functional group tolerance, and high yields.
- Typical conditions include Pd(PPh3)4 or Pd(PPh3)2Cl2 as catalysts, bases such as potassium carbonate, and solvents like 1,4-dioxane/water mixtures.
- Reaction temperatures are often around 80 °C with reaction times ranging from 12 to 24 hours.
- The method allows the introduction of various substituents, including amino and chloro groups, by selecting appropriately substituted aryl halides or boronic acids.
Nucleophilic Aromatic Substitution and Functional Group Transformations
For amino-substituted biphenyl carboxylic acids, a common approach involves:
- Preparation of nitro-substituted biphenyl intermediates via Suzuki coupling.
- Subsequent reduction of the nitro group to an amino group, often by catalytic hydrogenation using Pd/C.
- Protective group strategies such as benzylation and debenzylation to control reactivity and improve yields.
Specific Preparation Method for 4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Stepwise Synthetic Route
A representative and scalable method for preparing amino-substituted biphenyl carboxylic acids, which can be adapted for this compound, involves:
-
- Introduction of chlorine atoms at the 3' and 5' positions on the biphenyl ring can be achieved by electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
- Alternatively, starting materials bearing chloro substituents can be used in the Suzuki coupling step to ensure regioselective chlorination.
Reaction Conditions and Optimization
| Step | Reagents / Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-nitro-6-bromophenol, benzyl halide, Na2CO3 or K2CO3 | Acetonitrile preferred | RT | 12-24 h | High | Optimized for purity and yield |
| Suzuki coupling | Pd(PPh3)4 or Pd/C, 3-carboxyphenylboronic acid, K2CO3 | 1,4-dioxane/H2O | 80 °C | 16 h | 85-92 | Inert atmosphere (Ar) recommended |
| Catalytic hydrogenation | Pd/C, H2 | Ethanol or MeOH | RT | 4-6 h | >90 | Simultaneous nitro reduction and debenzylation |
| Chlorination (if post-coupling) | NCS or SO2Cl2 | CH2Cl2 or Acetic acid | 0-25 °C | 2-6 h | Moderate | Controlled addition to avoid overchlorination |
Characterization and Purity Confirmation
- NMR Spectroscopy:
- Mass Spectrometry:
- Molecular ion peaks consistent with the dichloro substitution pattern and amino-carboxylic acid functionalities.
- Infrared Spectroscopy:
- Strong absorption bands for –NH2 (around 3300 cm^-1), –COOH (around 1700 cm^-1), and aromatic C–Cl bonds.
- Chromatography:
Comparative Advantages of the Described Method
- The use of readily available starting materials and mild reaction conditions reduces cost and environmental impact.
- The one-pot hydrogenation and debenzylation step simplifies the process and improves overall yield.
- The method is scalable for industrial production due to short reaction times and high yields (more than double compared to older methods).
- Selective chlorination can be fine-tuned by choice of starting materials or post-synthetic modification, enabling precise substitution patterns.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is primarily through the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. It has shown potential in reducing pro-inflammatory cytokines and mediators, making it a candidate for further development as an anti-inflammatory agent.
Polymer Synthesis
This compound is utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
| Application | Description |
|---|---|
| High-performance coatings | Used to create coatings with improved chemical resistance and durability. |
| Composite materials | Enhances the mechanical strength of composites used in aerospace applications. |
Photocatalytic Properties
Recent studies have explored the photocatalytic capabilities of this compound under UV light irradiation for the degradation of organic pollutants in water. The presence of chlorine atoms enhances its reactivity towards various environmental contaminants.
Case Study: Anticancer Research
A notable case study involved the synthesis of several analogs based on this compound, which were tested against multiple cancer cell lines. The results indicated that modifications to the side chains significantly affected their anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Study: Environmental Remediation
In another study focused on environmental applications, researchers investigated the use of this compound as a photocatalyst for degrading industrial dyes in wastewater. The study concluded that not only was the compound effective, but it also demonstrated stability over multiple cycles of use, suggesting potential for practical applications in wastewater treatment systems.
Mechanism of Action
The mechanism of action of 4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Substituent Effects on Polarity and Solubility: The amino and carboxylic acid groups in 4-Amino-[1,1'-biphenyl]-3-carboxylic acid (CAS 4445-40-3) increase polarity, likely enhancing aqueous solubility compared to halogenated analogs . Chlorine and fluorine substituents (e.g., 2',4'-dichloro-5-fluoro analog, CAS 1261984-18-2) reduce solubility due to increased lipophilicity but improve membrane permeability .
Electronic and Steric Influences :
- Chlorine atoms at meta/para positions (e.g., 3',5'-dichloro) create steric hindrance and electron-deficient aromatic rings, affecting binding interactions in biological systems.
- Hydroxyl groups (as in ’s compound) enable hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability .
Biological Implications: While specific activity data are absent in the evidence, chlorinated biphenyls are often explored in agrochemicals (e.g., propiconazole, etaconazole in ) for their stability and bioactivity . Amino and cyano substituents (e.g., CAS 893735-90-5) are common in drug discovery for targeting enzymes or receptors .
Q & A
Q. Table 1. Synthetic Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 0.5–1 mol% | <70% yield below 0.5 mol% |
| Temperature | 150°C (microwave) | Room temp: <20% yield |
| Base | K₂CO₃ | NaHCO₃ reduces yield by 30% |
| Reaction Time | 10–15 min | Prolonged time increases side products |
| Source: Adapted from |
Q. Table 2. Key NMR Peaks for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 12.2–12.3 | Singlet |
| Aromatic H (3',5'-Cl) | 7.6–8.2 | Multiplet |
| Amino (-NH₂) | 5.7–5.8 | Broad singlet |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
